(6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone
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Overview
Description
(6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a pyridine ring substituted with benzylamino and methyl groups, and a phenylmethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, the ring is functionalized with methyl and amino groups.
Benzylation: The amino group is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.
Ketone Formation: The phenylmethanone moiety is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Benzyl chloride with sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of the corresponding alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It is being investigated for its role in treating diseases related to enzyme dysregulation.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. It acts as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (6-(Amino)-4-methylpyridin-3-yl)(phenyl)methanone
- (6-(Benzylamino)-4-ethylpyridin-3-yl)(phenyl)methanone
- (6-(Benzylamino)-4-methylpyridin-3-yl)(methyl)methanone
Uniqueness
(6-(Benzylamino)-4-methylpyridin-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the pyridine ring and the presence of both benzylamino and phenylmethanone groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H18N2O |
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Molecular Weight |
302.4 g/mol |
IUPAC Name |
[6-(benzylamino)-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C20H18N2O/c1-15-12-19(21-13-16-8-4-2-5-9-16)22-14-18(15)20(23)17-10-6-3-7-11-17/h2-12,14H,13H2,1H3,(H,21,22) |
InChI Key |
NMSVTFOWFKFIFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)C2=CC=CC=C2)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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